molecular formula C24H20ClNO5 B340042 2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE

2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B340042
M. Wt: 437.9 g/mol
InChI Key: QGOAKEUNMGEGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that features both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to a Michael addition with 4-phenoxyphenylamine, followed by cyclization and esterification to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile chemical entity in various fields.

Properties

Molecular Formula

C24H20ClNO5

Molecular Weight

437.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 4-oxo-4-(4-phenoxyanilino)butanoate

InChI

InChI=1S/C24H20ClNO5/c25-18-8-6-17(7-9-18)22(27)16-30-24(29)15-14-23(28)26-19-10-12-21(13-11-19)31-20-4-2-1-3-5-20/h1-13H,14-16H2,(H,26,28)

InChI Key

QGOAKEUNMGEGER-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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